2,4-Dibromo-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2Br2N2O2 It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions and a nitro group at the 3 position
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,4-dibromo-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-nitropyridine typically involves the bromination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with bromine in the presence of a suitable catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where reaction conditions such as temperature, solvent, and catalyst concentration are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in an alcoholic solvent.
Major Products:
Substitution Reactions: Products include 2,4-disubstituted-3-nitropyridines, depending on the nucleophile used.
Reduction Reactions: The major product is 2,4-dibromo-3-aminopyridine.
Scientific Research Applications
2,4-Dibromo-3-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromo-3-nitropyridine: Similar in structure but with bromine atoms at the 2 and 5 positions.
3-Nitropyridine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
Uniqueness: The presence of both electron-withdrawing nitro and bromine groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dibromo-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXIUCFDVHTST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624535 |
Source
|
Record name | 2,4-Dibromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121263-10-3 |
Source
|
Record name | 2,4-Dibromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.